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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913 Get Quote

An In-Depth Technical Guide to 11-
Oxahomoaminopterin
For Researchers, Scientists, and Drug Development Professionals

Abstract
11-Oxahomoaminopterin is a synthetic folate analog characterized by the replacement of the

N-10 nitrogen with an oxygen atom and the insertion of a methylene group in the C9-N10

bridge region of the aminopterin structure. This modification classifies it as an antifolate agent.

This technical guide provides a comprehensive overview of 11-Oxahomoaminopterin,

including its chemical properties, synthesis, mechanism of action, and biological activity.

Detailed experimental methodologies and quantitative data are presented to support further

research and development efforts in the field of antifolate-based therapeutics.

Chemical and Physical Properties
A clear identification of 11-Oxahomoaminopterin is crucial for any research endeavor. The

fundamental chemical identifiers for this compound are provided in the table below.
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Property Value

CAS Number 78520-72-6

Molecular Formula C20H21N7O6

Synthesis
The chemical synthesis of 11-Oxahomoaminopterin has been achieved through a multi-step

process.[1] The synthesis is also applicable to the creation of the related compound, 11-

oxahomofolic acid.[1]

Synthetic Pathway Overview
The synthesis commences with the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-

butanone with sodium azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1] The

carbonyl group of this intermediate is then protected as an ethylene ketal, followed by base

hydrolysis to give 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1] Subsequently, a

glutamate conjugate is prepared using the isobutyl chloroformate method, which is then

hydrogenated.[1] This product is then reacted with either 6-chloro-2,4-diamino-5-nitropyrimidine

or 2-amino-6-chloro-4-hydroxy-5-nitropyrimidine.[1] The final steps involve a series of reactions

including deprotection, dithionite reduction, cyclization, oxidation, and hydrolysis to yield 11-
Oxahomoaminopterin.[1]

Logical Flow of Synthesis
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Caption: Synthetic pathway of 11-Oxahomoaminopterin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1663913?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
11-Oxahomoaminopterin functions as an antifolate, a class of drugs that antagonize the

actions of folic acid. Its primary mechanism of action is the inhibition of dihydrofolate reductase

(DHFR), a key enzyme in the folate metabolism pathway.

Folate Metabolism and DHFR Inhibition
Folate is essential for the synthesis of purines and pyrimidines, which are the building blocks of

DNA and RNA. In its active form, tetrahydrofolate (THF), it acts as a one-carbon donor in these

biosynthetic pathways. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF. By

inhibiting DHFR, 11-Oxahomoaminopterin disrupts the supply of THF, thereby impeding DNA

synthesis and cell proliferation. This makes it a potential candidate for antitumor therapy.
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Caption: Mechanism of DHFR inhibition by 11-Oxahomoaminopterin.

Biological Activity and Experimental Data
The biological activity of 11-Oxahomoaminopterin has been evaluated in various in vitro and

in vivo systems.

Antifolate Activity
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11-Oxahomoaminopterin exhibits antifolate activity against two folate-requiring

microorganisms.[1] This activity is a direct consequence of its ability to inhibit DHFR.

Enzyme Inhibition
The compound is a potent inhibitor of Lactobacillus casei dihydrofolate reductase.[1]

Antitumor Evaluation
Despite its antifolate and DHFR inhibitory activity, 11-Oxahomoaminopterin was found to be

inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The growth

inhibitory activity of the compound in L-1210 cell lines in culture was 15 times weaker than that

of methotrexate.[1]

Cellular Transport
Studies on L-1210 and Ehrlich tumor cell lines have shown that 11-Oxahomoaminopterin is

transported via the methotrexate transport system.[1]

Quantitative Data Summary
Assay Organism/Cell Line Result Reference

Antifolate Activity
Folate-requiring

microorganisms
Active [1]

DHFR Inhibition Lactobacillus casei Inhibited [1]

In vivo Antitumor

Activity

L-1210 leukemia in

mice
Inactive at 48 mg/kg [1]

In vitro Growth

Inhibition
L-1210 cells

15-fold weaker than

methotrexate
[1]

Cellular Transport
L-1210 and Ehrlich

tumor cells

Transported via

methotrexate

transport system

[1]

Experimental Protocols
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Detailed experimental protocols are essential for the replication and extension of research

findings. The following outlines the general methodologies employed in the evaluation of 11-
Oxahomoaminopterin.

DHFR Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolate

(DHF), are prepared in a suitable buffer.

Reaction Mixture: The reaction mixture typically contains the DHFR enzyme, DHF, and the

cofactor NADPH in a buffer at a specific pH and temperature.

Inhibitor Addition: 11-Oxahomoaminopterin is added to the reaction mixture at various

concentrations.

Reaction Initiation and Monitoring: The reaction is initiated by the addition of either the

enzyme or the substrate. The rate of NADPH oxidation is monitored spectrophotometrically

by measuring the decrease in absorbance at 340 nm.

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the

enzyme activity by 50%, is calculated from the dose-response curve.

Cell Growth Inhibition Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.

Cell Culture: L-1210 cells are cultured in an appropriate medium supplemented with fetal

bovine serum and antibiotics.

Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate.

Compound Treatment: The cells are treated with various concentrations of 11-
Oxahomoaminopterin. A control group with no treatment is also included.

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under

standard cell culture conditions.
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Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or

XTT assay, which measures the metabolic activity of viable cells.

Data Analysis: The GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%)

value is determined by plotting the percentage of cell viability against the compound

concentration.

In Vivo Antitumor Activity Assay
This assay evaluates the efficacy of a compound in a living animal model of cancer.

Animal Model: Mice are inoculated with a specific number of L-1210 leukemia cells.

Treatment: After tumor cell implantation, the mice are treated with 11-Oxahomoaminopterin
at a specified dose and schedule. A control group receives a vehicle.

Monitoring: The animals are monitored for tumor growth, body weight changes, and survival

time.

Efficacy Evaluation: The antitumor efficacy is typically evaluated by measuring the increase

in lifespan of the treated animals compared to the control group.

Conclusion
11-Oxahomoaminopterin is a rationally designed antifolate that demonstrates potent inhibition

of DHFR. While its in vivo antitumor activity in the L-1210 leukemia model was limited, the

detailed understanding of its synthesis, mechanism of action, and biological properties provides

a valuable foundation for the design and development of novel antifolate agents with improved

therapeutic indices. Further structural modifications and formulation strategies could potentially

enhance its efficacy and clinical potential. This technical guide serves as a comprehensive

resource for researchers dedicated to advancing the field of cancer chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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